molecular formula C22H21N5O B1678580 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 330786-25-9

1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1678580
M. Wt: 371.4 g/mol
InChI Key: GMJUPMONHWAZCP-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential . They are used on several therapeutic targets . This compound is a potent derivative with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives are complex and involve multiple steps . For example, the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazolopyrimidines : El-Essawy (2010) described the synthesis of various pyrazolopyrimidine derivatives, emphasizing the importance of these compounds in developing new pharmaceuticals and materials (El-Essawy, 2010).
  • Molecular Structure Analysis : Shukla, Yadava, and Roychoudhury (2015) conducted a detailed study of the molecular structure and IR frequencies of pyrazolopyrimidine derivatives, providing valuable insights for future research and applications (Shukla, Yadava, & Roychoudhury, 2015).

Biological and Pharmacological Applications

  • Anticancer Properties : Abdellatif et al. (2014) explored the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing their potential in cancer therapy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
  • Antimicrobial Effects : Sirakanyan et al. (2021) synthesized cyclopenta pyrido pyrimidines and reported significant antimicrobial properties, indicating potential use in combating bacterial infections (Sirakanyan, Spinelli, Geronikaki, Kartsev, Stepanyan, Hakobyan, & Hovakimyan, 2021).
  • Inhibition of Enzymes : Aydin, Anil, and Demir (2021) synthesized N-alkylated pyrazolo[3,4‐d]pyrimidine analogs and evaluated their inhibition properties on acetylcholinesterase and carbonic anhydrase, suggesting therapeutic applications in related disorders (Aydin, Anil, & Demir, 2021).

Chemical and Industrial Applications

Safety And Hazards

The safety and hazards associated with pyridopyrimidine derivatives can vary depending on the specific compound. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

The future directions for research on pyridopyrimidine derivatives are promising. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The most potent derivative, “1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, has shown significant potential and could be a focus for future research .

properties

IUPAC Name

1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJUPMONHWAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

330786-25-9
Record name PCI 29732
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 15) (0.91 g) in 50 mL dry dimethylacetamide was stirred under nitrogen at 25° C. while adding 60% sodium hydride (0.20 g). After stirring for 30 minutes bromocyclopentane (0.8 mL) was added and the mixture stirred overnight. After evaporation in vacuo the residue was treated with water and extracted into ethyl acetate. Flash chromatography (3:2 cyclohexane:ethyl acetate) eluted 0.36 g of 1-cyclopentyl-4-(cyclopentylamino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine as colourless oil. 1H n.m.r. (DMSO) 8.319 (s, 1H), 7.65-7.69(m,2H), 7.40-7.48(m,2H), 7.09-7.23(m,5H), 5.926/5.955(d,1H), 5.17-5.29(quin, 1H), 4.44-4.52(m,1H), 1.86-2.12(m,8H),1.39-1.72(m,8H).
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Alfaro, FP de Arce, S Belmar, G Fuentealba… - … of Pharmacology and …, 2017 - ASPET
Although new targeted therapies, such as ibrutinib and idelalisib, have made a large impact on non-Hodgkin’s lymphoma (NHL) patients, the disease is often fatal because patients are …
Number of citations: 6 jpet.aspetjournals.org
S Chakraborty, E Ahler, JJ Simon, L Fang, ZE Potter… - Cell Chemical …, 2023 - cell.com
Kinase inhibitors are effective cancer therapies, but resistance often limits clinical efficacy. Despite the cataloging of numerous resistance mutations, our understanding of kinase …
Number of citations: 4 www.cell.com
E Ahler, AC Register, S Chakraborty, L Fang, EM Dieter… - Molecular cell, 2019 - cell.com
Multiple layers of regulation modulate the activity and localization of protein kinases. However, many details of kinase regulation remain incompletely understood. Here, we apply …
Number of citations: 51 www.cell.com

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